molecular formula C17H17NO5 B14616331 5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid CAS No. 59003-91-7

5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid

Cat. No.: B14616331
CAS No.: 59003-91-7
M. Wt: 315.32 g/mol
InChI Key: IQESJPNSNRETTN-UHFFFAOYSA-N
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Description

5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core substituted with a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-tert-butylphenol to form 2-tert-butyl-4-nitrophenol, which is then subjected to a Suzuki–Miyaura coupling reaction with a suitable boronic acid derivative to introduce the benzoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.

Major Products

    Reduction: The major product is 5-(2-tert-Butylphenoxy)-2-aminobenzoic acid.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butylphenoxy group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4-nitrophenol
  • 5-tert-Butyl-2-nitrobenzoic acid
  • 2-tert-Butylphenoxyacetic acid

Uniqueness

5-(2-tert-Butylphenoxy)-2-nitrobenzoic acid is unique due to the combination of its nitrobenzoic acid core and the tert-butylphenoxy group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

CAS No.

59003-91-7

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

5-(2-tert-butylphenoxy)-2-nitrobenzoic acid

InChI

InChI=1S/C17H17NO5/c1-17(2,3)13-6-4-5-7-15(13)23-11-8-9-14(18(21)22)12(10-11)16(19)20/h4-10H,1-3H3,(H,19,20)

InChI Key

IQESJPNSNRETTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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